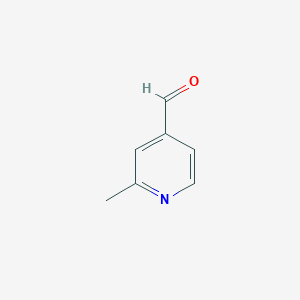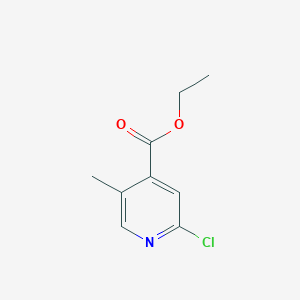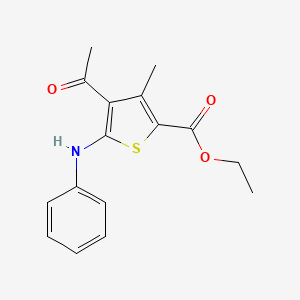
Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate is a compound that has not been directly studied in the provided papers. However, related compounds with naphthalene moieties and similar structural features have been synthesized and evaluated for various applications, including as labeling agents in chromatography, receptor antagonists in pharmacology, and for their antitumor and antimicrobial activities .
Synthesis Analysis
The synthesis of related naphthalene-containing compounds typically involves multi-step reactions, starting from basic naphthalene derivatives. For instance, 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate is synthesized from 2,3-naphthalenedicarboxylic anhydride in two steps . Similarly, the synthesis of 1-arylpyrazoles as σ(1) receptor antagonists involves the attachment of a naphthalene moiety to a pyrazole core . The synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate also demonstrates the complexity of reactions involving naphthalene derivatives, including condensation and cyclization steps .
Molecular Structure Analysis
The molecular structure of compounds related to Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate has been determined using various techniques, including X-ray crystallography. For example, the crystal structure of 1-H-Pyrrole-2-carboxylic acid [2-(naphthalen-1-ylamino)-ethyl]-amide was elucidated, revealing that two molecules form a dimer through hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of naphthalene-containing compounds is influenced by the presence of functional groups and the overall molecular structure. For instance, the derivatization of carboxylic acids using 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate for chromatographic detection is an example of a specific chemical reaction involving a naphthalene derivative . Additionally, the coupling reactions described in the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles from ethyl 3-amino-5-phenylpyrazole-4-carboxylate demonstrate the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are characterized by their spectroscopic data and biological activity profiles. For example, novel thiazolo[3,2-a]pyrimidine derivatives exhibited distinct antibacterial and antifungal activities, which were determined through in vitro assays . Similarly, the antimicrobial activity of novel ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates and indazol-3-ols was evaluated against various bacterial and fungal strains .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate has been explored for its potential in synthesizing various bioactive compounds. A study by Markosyan et al. (2020) developed a method for synthesizing ethyl 4'-(phenoxycarbonylamino)-1'H-spiro[cycloheptane-1,2'-naphthalene]-3'-carboxylate, which exhibited antitumor and anti-monoamine oxidase activities (Markosyan et al., 2020).
Crystal Structure and Antitumor Activity
Liu et al. (2018) synthesized a compound related to Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate, which showed distinct inhibition of cancer cell line proliferation (Liu et al., 2018).
Antimicrobial Activity
Radwan et al. (2020) synthesized compounds including Ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]-chromene-2-carboxylate, which demonstrated antimicrobial properties (Radwan et al., 2020).
Synthesis and Antibacterial Activity
Patel and Patel (2017) synthesized a series of compounds including ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, which were screened for their antibacterial activity against various bacterial strains (Patel & Patel, 2017).
Synthesis and DNA Interaction Studies
Kurt et al. (2020) engaged in the synthesis of novel Schiff base ligands derived from components similar to Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate, which showed DNA binding activity and potential as drug candidates (Kurt et al., 2020).
Fluorescent Probe for Alzheimer’s Disease
Fa et al. (2015) synthesized a fluorescent probe for β-amyloids, relevant in Alzheimer’s disease research, using compounds related to Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate (Fa et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-amino-4-naphthalen-2-yl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-21-17(20)15-14(10-19-16(15)18)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,19H,2,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECMUZLIYVINON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1C2=CC3=CC=CC=C3C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377075 |
Source


|
| Record name | Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate | |
CAS RN |
338400-98-9 |
Source


|
| Record name | Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1332975.png)
![2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole](/img/structure/B1332977.png)




![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)

![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)
